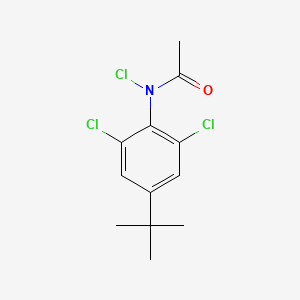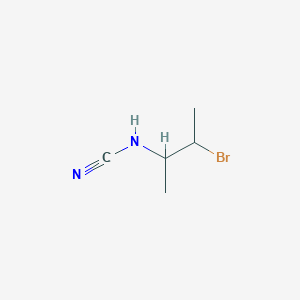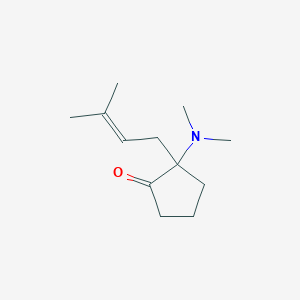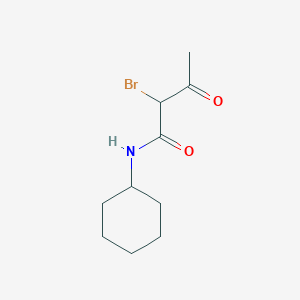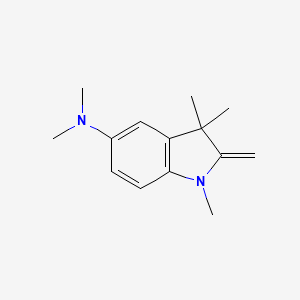
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol is an organic compound characterized by its unique structure, which includes a phenylethyl group and a pentene backbone with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpent-3-en-2-one with phenylethyl magnesium bromide (Grignard reagent) followed by hydrolysis to yield the desired diol . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2-one.
Reduction: Formation of 4-Methyl-3-(2-phenylethyl)pentane-2,3-diol.
Substitution: Formation of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-dichloride.
Applications De Recherche Scientifique
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenylethyl group may interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-3-(2-phenylethyl)pent-4-ene-2-one
- 4-Methyl-3-(2-phenylethyl)pentane-2,3-diol
- 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-dichloride
Uniqueness
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol is unique due to its combination of a phenylethyl group and a pentene backbone with two hydroxyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
| 91826-78-7 | |
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
4-methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol |
InChI |
InChI=1S/C14H20O2/c1-11(2)14(16,12(3)15)10-9-13-7-5-4-6-8-13/h4-8,12,15-16H,1,9-10H2,2-3H3 |
Clé InChI |
AZMKBYQDNWUEFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CCC1=CC=CC=C1)(C(=C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


